1-Benzyl-4-methylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(13(16)17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVBCTUKHBHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid involves several steps:
Reaction of 4-methylpiperidine with benzyl chloride: This reaction is carried out in the presence of a base such as sodium hydroxide. The benzyl group is introduced to the piperidine ring.
Formation of the carboxylic acid: The resulting product from the first step is then reacted with phosgene to form the carboxylic acid.
Chemical Reactions Analysis
1-Benzyl-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
1-Benzyl-4-methylpiperidine-4-carboxylic acid is primarily recognized as a key intermediate in the synthesis of potent analgesics, particularly those used in pain management. It has been noted for its role in the development of ultra-short-acting opioid analgesics like remifentanil, which are used in surgical settings due to their rapid onset and short duration of action. The compound's structure allows for modifications that enhance its analgesic properties while minimizing side effects such as accumulation and prolonged sedation .
Neuropharmacological Studies
Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases cholinergic activity, making it a candidate for treating neurological disorders such as Alzheimer's disease .
Case Study 1: Analgesic Development
In a study published in Acta Pharmaceutica Sinica, researchers detailed the synthesis of 1-benzyl-4-anilino-piperidine-4-carboxylic acid as an intermediate for developing new analgesics. The study emphasized the compound's efficiency in providing pain relief with minimal side effects, showcasing its potential for clinical use .
Case Study 2: Neuropharmacological Effects
A kinetic study highlighted the compound's ability to inhibit AChE, suggesting its potential therapeutic applications in enhancing cognitive function in neurodegenerative diseases. The research provided insights into the mechanism of action and implications for drug design targeting cholinergic pathways .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active piperidine derivatives. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table summarizes key structural analogs, their molecular properties, and applications:
Structural and Functional Differences
- Reactivity: The carboxylic acid group enables conjugation (e.g., amide bond formation), while the tert-butoxycarbonyl (Boc) group in 4-Benzyl-1-Boc-piperidine-4-carboxylic acid serves as a protective moiety for amine functionalities . Bioactivity: The N-phenylpropanamide group in the carfentanil analog () confers potent opioid receptor affinity, highlighting how substituents dictate pharmacological activity .
Biological Activity
1-Benzyl-4-methylpiperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 219.28 g/mol. The compound's structure contributes to its interactions with biological targets, influencing its pharmacological profiles.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in various neurological conditions . The compound's ability to bind to these targets suggests potential applications in treating disorders such as depression and anxiety.
Antiviral Properties
Recent studies have highlighted the antiviral potential of 1-benzyl-4-methylpiperidine derivatives against influenza viruses. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy as inhibitors of the H1N1 virus by interfering with hemagglutinin fusion peptide interactions, thus preventing viral entry into host cells . This mechanism positions these compounds as promising candidates for antiviral drug development.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It exhibits properties that could be beneficial in managing neurological disorders due to its interaction with neurotransmitter receptors. Studies suggest that it may enhance dopaminergic and serotonergic signaling, leading to improved mood and cognitive function.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Influenza Virus Inhibition
A study conducted by de Castro et al. demonstrated that derivatives of 1-benzyl-4-methylpiperidine effectively inhibited the low pH-induced membrane fusion process of the H1N1 virus. The findings indicated that specific structural features of the benzyl group were critical for antiviral activity, emphasizing the importance of molecular design in developing effective inhibitors .
Case Study 2: Neuropharmacological Evaluation
In a pharmacological evaluation, compounds derived from 1-benzyl-4-methylpiperidine were tested for their effects on animal models exhibiting depressive behaviors. Results showed significant improvements in mood-related behaviors when administered at optimized dosages, suggesting potential therapeutic applications in treating depression.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-4-methylpiperidine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acetylation : Piperidine derivatives can be acetylated using acetic anhydride in the presence of pyridine under reflux conditions to introduce methyl groups .
- Carboxylation : Reaction with carboxylating agents (e.g., methyl chloroformate) under controlled pH and temperature ensures the carboxylic acid group is retained. For example, methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is synthesized via carboxylation of 4-amino-1-benzylpiperidine .
- Purification : Chromatography (e.g., silica gel column) is critical for isolating the final product, with solvent systems like ethyl acetate/hexane (1:3) improving resolution .
Q. Key Reaction Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|
| Acetylation | Pyridine | Reflux | Monitor reaction progress via TLC |
| Carboxylation | NaHCO₃ buffer | 0–5°C | Maintain pH 8–9 to prevent hydrolysis |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles). Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical advice .
- Storage : Store in amber glass bottles at –20°C in a desiccator to prevent hydrolysis. Stability tests indicate degradation >5% after 6 months at 4°C .
- Waste Disposal : Classify as "special waste" and engage certified disposal services to comply with EPA/DOT regulations .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?
- Methodological Answer :
- NMR Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, in methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride, the methyl group at C4 shows distinct coupling patterns in H NMR (δ 1.4–1.6 ppm) .
- IR Validation : Compare experimental carbonyl stretches (e.g., 1700–1720 cm⁻¹ for carboxylic acid) with computational simulations (DFT/B3LYP) to confirm functional group integrity .
- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) to identify systematic shifts caused by substituent effects .
Q. How does the introduction of a methyl group at the 4-position of the piperidine ring influence the compound’s biological activity compared to analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : The methyl group enhances steric hindrance, reducing off-target interactions. For example, methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride shows higher selectivity for GABA receptors than non-methylated analogs .
- Biological Assays :
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 1-Benzyl-4-methylpiperidine-4-COOH | GABA-A | 12 ± 2 | 8.5 |
| 4-Benzylpiperidine-4-COOH | GABA-A | 45 ± 7 | 2.1 |
- Mechanistic Insights : Molecular docking studies suggest the methyl group stabilizes hydrophobic pockets in the receptor binding site .
Q. What experimental approaches can validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life () under NADPH-dependent conditions. For piperidine derivatives, >60 minutes indicates moderate stability .
- LC-MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at C3 or N-debenzylation) .
- Species Comparison : Cross-test in mouse, rat, and human hepatocytes to identify species-specific metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
